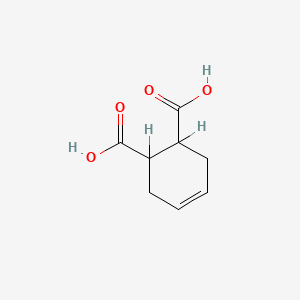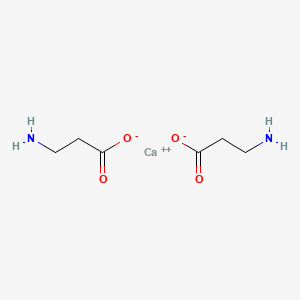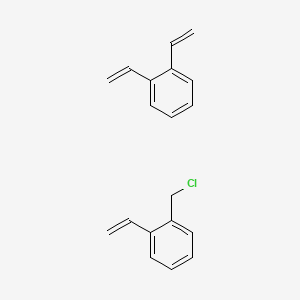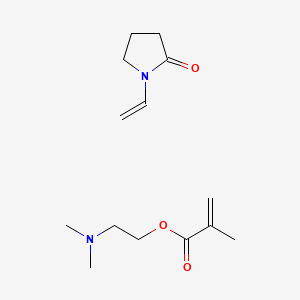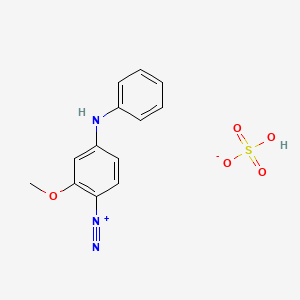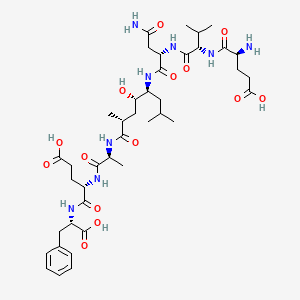
OM99-2
Descripción general
Descripción
EVNLPsiAAEF, also known as EVNLPsiAAEF, is a useful research compound. Its molecular formula is C41H64N8O14 and its molecular weight is 893 g/mol. The purity is usually 95%.
BenchChem offers high-quality EVNLPsiAAEF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EVNLPsiAAEF including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre la enfermedad de Alzheimer
OM99-2 es un potente inhibidor de la enzima β-secretasa (BACE1), que desempeña un papel crucial en el desarrollo de la enfermedad de Alzheimer (EA). Al inhibir BACE1, this compound ayuda a reducir los niveles de péptidos beta-amiloide, que se cree que contribuyen a los procesos neurodegenerativos en la EA . La relación estructura-actividad del compuesto se ha estudiado ampliamente, proporcionando información sobre el diseño de inhibidores de BACE1 más efectivos .
Construcción de la biblioteca de péptidos
Los investigadores han utilizado this compound para construir una pequeña biblioteca de péptidos para investigar la especificidad de unión entre la β-secretasa y sus sustratos. Esto ha llevado al desarrollo de sondas para detectar esta interacción, que es crucial para la investigación de inhibidores basados en sustratos . La biblioteca incluye compuestos sintetizados basados en el isóstero dipeptídico de hidroxietenil, un componente clave de this compound .
Análisis de cribado basado en RMN
This compound se ha utilizado en experimentos de RMN de diferencia de transferencia de saturación (STD) de competencia para detectar ligandos de alta afinidad para proteínas. Esta técnica permite la identificación de compuestos que se unen con fuerte afinidad a las proteínas diana, lo cual es valioso para el descubrimiento de fármacos en el desarrollo de fármacos . La unión de this compound a BACE1 se ha caracterizado utilizando este método, demostrando su lento intercambio químico en la escala de tiempo de la RMN .
Inhibición de la memapsina 2
Como inhibidor de unión estrecha de la memapsina 2 del cerebro humano, this compound tiene aplicaciones potenciales en la investigación de afecciones neurológicas más allá de la enfermedad de Alzheimer. Su inhibición de la memapsina 2 podría ser relevante para estudiar el papel de la enzima en otros trastornos neurodegenerativos .
Desarrollo de fármacos
This compound sirve como un inhibidor análogo del estado de transición, proporcionando un modelo para el desarrollo de nuevos fármacos que se dirigen a vías enzimáticas similares. Su alta afinidad de unión y especificidad lo convierten en un compuesto de referencia valioso para el diseño de inhibidores que pueden modular la actividad enzimática con potencial terapéutico .
Dinámica molecular y estudios teóricos
La interacción de this compound con BACE1 se ha analizado utilizando simulaciones de dinámica molecular y métodos de mecánica molecular-superficie de área de Born generalizada (MM-GBSA). Estos estudios proporcionan información geométrica y energética sobre la unión del compuesto a la enzima, que es esencial para comprender la base molecular de su acción inhibitoria .
Mecanismo De Acción
Target of Action
OM99-2, also known as EVNLPsiAAEF, is a potent inhibitor of an enzyme known as beta-site APP cleaving enzyme 1 (BACE1), also referred to as memapsin 2 . BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound interacts with BACE1 by mimicking the transition state for the hydrolysis of a peptide bond . This interaction inhibits the enzymatic activity of BACE1, thereby reducing the production of Aβ peptides . Theoretical methods such as molecular dynamics simulation and molecular mechanics-generalized-born surface area analysis have been used to understand the interaction between BACE1 and this compound in detail .
Biochemical Pathways
By inhibiting BACE1, this compound affects the amyloidogenic pathway, which leads to the production of Aβ peptides from the amyloid precursor protein (APP) . This inhibition disrupts the formation of Aβ plaques, a hallmark of Alzheimer’s disease, thereby potentially mitigating the disease’s progression .
Pharmacokinetics
It is known that the development of bace1 inhibitors for clinical use is challenging because they must be small enough to penetrate the blood-brain barrier for optimal effect
Result of Action
The primary molecular effect of this compound’s action is the reduction of Aβ peptide production . At the cellular level, this could potentially lead to a decrease in the formation of Aβ plaques, which are associated with neurodegeneration in Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
OM99-2 plays a crucial role in biochemical reactions by inhibiting the activity of beta-secretase (BACE1). This enzyme is responsible for the initial cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. This compound interacts with BACE1 by binding to its active site, thereby preventing the enzyme from processing APP. This interaction is characterized by a high binding affinity, with a Ki value of 9.58 nM . Additionally, this compound has been shown to interact with other biomolecules, such as memapsin 2, further enhancing its inhibitory effects on amyloid-beta production .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been demonstrated to reduce the production of amyloid-beta peptides, thereby mitigating the toxic effects associated with their accumulation. This reduction in amyloid-beta levels leads to improved cell viability and reduced apoptosis in neuronal cultures . Furthermore, this compound influences cell signaling pathways by modulating the activity of BACE1, which in turn affects downstream signaling cascades involved in cell survival and synaptic function . The compound also impacts gene expression by altering the transcriptional regulation of genes associated with amyloid-beta production and clearance .
Molecular Mechanism
The molecular mechanism of this compound involves its tight binding to the active site of beta-secretase (BACE1). This binding is facilitated by the compound’s peptidomimetic structure, which mimics the transition state of the enzyme’s natural substrate. By occupying the active site, this compound prevents BACE1 from cleaving amyloid precursor protein (APP), thereby inhibiting the production of amyloid-beta peptides . Additionally, this compound has been shown to induce conformational changes in BACE1, further enhancing its inhibitory effects . The compound also modulates enzyme activity by influencing the protonation state of the active site residues, thereby affecting the enzyme’s catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, this compound has been shown to maintain its inhibitory activity against BACE1 for several hours, indicating sustained efficacy . Long-term studies in in vivo models have demonstrated that chronic administration of this compound leads to sustained reductions in amyloid-beta levels and improved cognitive function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces amyloid-beta production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Additionally, chronic administration of high doses of this compound may lead to compensatory changes in BACE1 expression and activity, potentially diminishing its long-term efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with beta-secretase (BACE1). The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and clearance from the body . This compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in amyloid-beta production and clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via endocytosis and is subsequently transported to intracellular compartments, including lysosomes and endosomes . This compound interacts with transporters and binding proteins, such as low-density lipoprotein receptor-related protein 1 (LRP1), which facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the brain, are critical for its therapeutic efficacy in Alzheimer’s disease .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes and endosomes, where it exerts its inhibitory effects on beta-secretase (BACE1) . The compound’s targeting to these compartments is mediated by specific sorting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications direct this compound to its site of action, ensuring its effective inhibition of amyloid-beta production . Additionally, the compound’s subcellular localization influences its activity and function, with enhanced efficacy observed in compartments with high BACE1 activity .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCOJFPGCXNKL-ZKZXETMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314266-76-7 | |
| Record name | OM99-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OM-99-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


